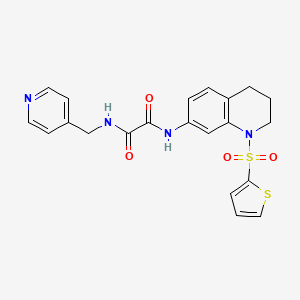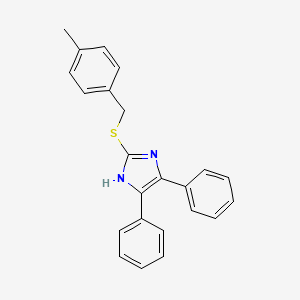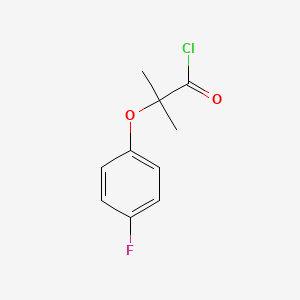
2-(4-Fluorophenoxy)-2-methylpropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Fluorophenoxy)-2-methylpropanoyl chloride” is a chemical compound with the CAS Number: 56895-13-7 . It has a molecular weight of 202.61 . This compound is a derivative of propanoyl chloride, which is a colorless liquid that is used as a building block in the synthesis of pharmaceutical compounds, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Chemosensor Development
Research has demonstrated the synthesis of fluoroionophores from derivatives, showcasing their application in metal ion detection. These compounds have been used to identify zinc and cadmium ions in solutions, indicating the potential of fluoroionophores in the development of sensitive and selective chemosensors for metal ions in various environmental and biological contexts (Hong et al., 2012).
Drug Release Studies
Studies involving the synthesis of crosslinkers and polymeric hydrogels for drug release applications have utilized similar chemical structures. These studies aim to understand how the chemical composition of hydrogels influences the release rate of encapsulated drugs, providing insights into the design of drug delivery systems (Arun & Reddy, 2005).
Antimicrobial Agent Synthesis
The synthesis and evaluation of chalcones as antimicrobial agents have been explored, highlighting the antimicrobial activity of synthesized compounds against various microorganisms. This research points to the potential of using fluoro-containing compounds in the development of new antimicrobial agents (Manivannan, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes such as corticosteroid 11-beta-dehydrogenase isozyme 1 .
Mode of Action
It is likely that it interacts with its targets through a mechanism similar to other fluorophenoxy compounds, which typically involve nucleophilic aromatic substitution reactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of bioactive natural products and conducting polymers , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to have variable absorption and distribution profiles, and their metabolism and excretion can be influenced by various factors .
Result of Action
Similar compounds have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-2-methylpropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(11)13)14-8-5-3-7(12)4-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSCNDLRZMBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

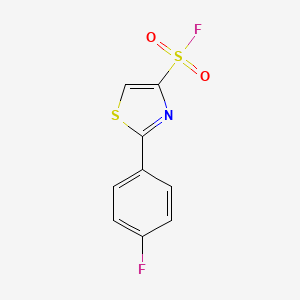
![cyclopropyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2723596.png)
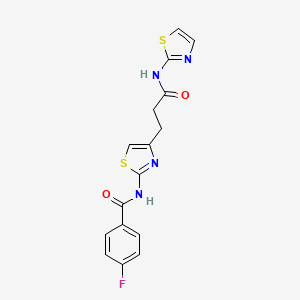
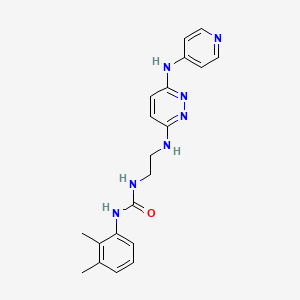
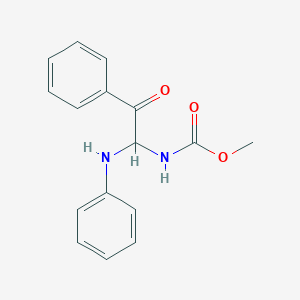
![3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2723601.png)

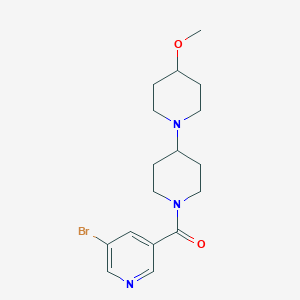
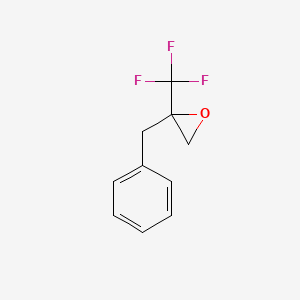
![3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723608.png)
![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2723609.png)
